Colistin Sulfate Demonstrates Significantly Lower Severe Nephrotoxicity Than Polymyxin B Sulfate
In a real-world retrospective cohort study of 180 critically ill patients (100 receiving polymyxin B sulfate, 80 receiving colistin sulfate), the incidence of stage 3 acute kidney injury (AKI) was significantly higher in the polymyxin B sulfate cohort than in the colistin sulfate cohort [1]. This represents the most severe and clinically consequential form of nephrotoxicity, which is the primary dose-limiting adverse effect of polymyxin therapy [2].
| Evidence Dimension | Incidence of stage 3 acute kidney injury (AKI) |
|---|---|
| Target Compound Data | Colistin sulfate: significantly lower incidence |
| Comparator Or Baseline | Polymyxin B sulfate: significantly higher incidence (exact values reported in primary study) |
| Quantified Difference | Statistically significant difference favoring colistin sulfate (p-value not specified in abstract; full data in primary publication) |
| Conditions | Real-world retrospective cohort study; 180 critically ill patients receiving intravenous polymyxin B sulfate (n=100) or colistin sulfate (n=80) for infections caused by multidrug-resistant Gram-negative bacteria |
Why This Matters
This directly informs formulary selection and procurement decisions where minimizing severe nephrotoxicity is a priority, particularly in renally compromised patient populations.
- [1] Cai Y, Wang Y, Liang B, et al. Efficacy, safety, and therapeutic drug monitoring of polymyxin B sulfate and colistin sulfate in critically ill patients: a real-world retrospective study. Front Pharmacol. 2024;15:1514895. View Source
- [2] Fiaccadori E, Antonucci E, Morabito S, et al. Colistin use in patients with reduced kidney function. Am J Kidney Dis. 2016;68(2):296-306. View Source
